molecular formula C21H22FN3O2 B3008449 1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 857494-26-9

1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B3008449
CAS No.: 857494-26-9
M. Wt: 367.424
InChI Key: LSMNCBJCPYTVSV-UHFFFAOYSA-N
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Description

1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a benzyl group at position 1 and a 4-(4-fluorophenyl)piperazine moiety at position 2. This structural framework is associated with diverse pharmacological activities, including anticonvulsant and antinociceptive effects. The compound’s molecular weight is 411.43 g/mol, and it exists as a dry powder under standard conditions .

Properties

IUPAC Name

1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)23-10-12-24(13-11-23)19-14-20(26)25(21(19)27)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMNCBJCPYTVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327026
Record name 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

857494-26-9
Record name 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H21FN4O2\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{4}\text{O}_{2}

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Its structure allows for binding to specific receptors or enzymes, potentially modulating their activity. The exact mechanism often involves:

  • Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to a decrease in melanin synthesis, making it a candidate for skin-lightening agents .
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways and offering therapeutic potential in treating psychiatric disorders.

Antimelanogenic Activity

Research indicates that derivatives of the compound exhibit significant antimelanogenic effects. For instance, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against tyrosinase from Agaricus bisporus, suggesting potent inhibitory action without cytotoxicity .

CompoundIC50 (μM)Effect
260.18Competitive inhibitor of tyrosinase
Kojic Acid17.76Reference compound

Neuropharmacological Effects

The compound's piperazine moiety suggests potential activity as a central nervous system agent. Studies have shown that similar compounds can act on muscarinic receptors, which are implicated in various neurological disorders .

Study on Tyrosinase Inhibition

In a study evaluating various derivatives of piperazine compounds, it was found that those containing the fluorobenzene substitution exhibited enhanced binding affinity towards tyrosinase. The docking studies indicated favorable interactions with the enzyme's active site, confirming the compound's potential as a skin-whitening agent .

Neuropharmacological Assessment

Another study assessed the effects of related compounds on voltage-gated sodium and calcium channels. The findings suggested that these compounds could modulate neuronal excitability and neurotransmitter release, indicating their potential utility in treating conditions like epilepsy or mood disorders .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione compounds exhibit anticonvulsant properties. A study synthesized a series of pyrrolidine derivatives, including those with piperazine moieties, and evaluated their efficacy in models of epilepsy. The findings suggested that modifications to the structure, such as the introduction of halogen substituents, could enhance anticonvulsant activity. Specifically, the incorporation of a fluorophenyl group was noted to improve the pharmacological profile of these compounds .

Analgesic Properties

In addition to anticonvulsant effects, compounds similar to 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione have been investigated for analgesic properties. The structural characteristics that contribute to these effects include the presence of piperazine and pyrrolidine rings, which are known to interact with various neurotransmitter systems involved in pain modulation .

NMDA Receptor Antagonism

The compound's structural analogs have been identified as NMDA receptor antagonists. NMDA receptors play a crucial role in synaptic plasticity and are implicated in various neurological disorders. Research has shown that certain derivatives can modulate NMDA receptor activity, potentially offering therapeutic avenues for conditions such as depression and schizophrenia .

Dissociative Effects

Some research chemicals based on similar structures have been reported to produce dissociative effects through NMDA receptor antagonism. This highlights the importance of understanding the pharmacodynamics of this compound in the context of recreational use and potential therapeutic applications .

Synthesis of Novel Derivatives

The synthesis of this compound involves complex chemical reactions that can yield a variety of derivatives with altered biological activities. Techniques such as 1,3-dipolar cycloaddition have been employed to create new spiro-pyrrolidine compounds that exhibit diverse pharmacological properties .

Structural Modifications for Enhanced Stability

Research has focused on modifying the chemical structure to improve metabolic stability and reduce rapid degradation in biological systems. For instance, replacing methylene linkers with more stable functional groups has shown promise in enhancing the bioavailability of these compounds .

Case Studies

StudyFocusFindings
Anticonvulsant ActivityIdentified structure-activity relationships (SAR) indicating that fluorine substitution enhances efficacy against seizures.
Neuropharmacological EffectsDemonstrated that certain derivatives act as NMDA antagonists with potential therapeutic implications for mood disorders.
Synthesis TechniquesDeveloped novel synthetic routes for producing pyrrolidine derivatives with improved stability and biological activity.

Comparison with Similar Compounds

Structural Analogues and Modifications

The table below summarizes key structural analogs and their modifications:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Pharmacological Findings
1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (Target) Benzyl (C6H5CH2-); 4-fluorophenyl-piperazine 411.43 Anticonvulsant activity (ED50: 28.20 mg/kg in 6 Hz test)
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione 1,3-Benzodioxole substituent (O-linked aromatic ring) 411.43 No direct activity reported; structural similarity suggests CNS potential
3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione 2-Chlorophenyl; oxoethyl linker 447.89 Superior anticonvulsant activity (ED50: 28.20 mg/kg vs. valproic acid’s 130.64 mg/kg)
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-pyrrolidine-2,5-dione Sulfanyl group; trifluoromethylpyridine 595.46 Enhanced receptor affinity due to halogenated pyridine
3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione Benzhydryl (diphenylmethyl) group; 4-chlorophenyl 459.97 High density (1.302 g/cm³); potential for solid formulations
3-(4-Benzyl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione p-Tolyl (4-methylphenyl) substituent 363.45 Lower logP (1.54) suggests improved solubility

Pharmacological and Physicochemical Differences

  • Anticonvulsant Activity : The 2-chlorophenyl analog (ED50: 28.20 mg/kg) outperforms the target compound in the 6 Hz seizure model, likely due to the electron-withdrawing chlorine enhancing receptor interactions .
  • Synthetic Accessibility : Allylic alkylation methods using chiral phosphine catalysts (e.g., C6-catalyzed reactions) enable high-yield synthesis of benzylidene succinimide derivatives, as demonstrated in analogs like 1-benzyl-3-(naphthalen-2-ylmethylene)pyrrolidine-2,5-dione (93% yield) .

Receptor Affinity and Structural Insights

  • The benzhydryl group in may increase van der Waals interactions with hydrophobic receptor pockets, though this modification could reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. Key steps include:

  • Piperazine functionalization : Reacting 4-(4-fluorophenyl)piperazine with a pyrrolidine-2,5-dione precursor under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
  • Benzylation : Introducing the benzyl group via alkylation using benzyl bromide, requiring strict temperature control (0–5°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are essential for isolating high-purity product.
    • Critical considerations : Moisture-sensitive reagents necessitate inert atmospheres (N₂/Ar), and reaction progress should be monitored via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions, with characteristic shifts:
  • Piperazine protons: δ 2.5–3.5 ppm (multiplet).
  • Fluorophenyl group: δ 6.8–7.2 ppm (doublets) .
  • X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 293 K) resolves stereochemistry and bond angles, with R-factor < 0.06 indicating high accuracy .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~422.18 g/mol).

Q. How can researchers assess the compound’s preliminary biological activity, and what assay designs are recommended?

  • Answer :

  • Target identification : Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand binding assays .
  • Dose-response studies : Test concentrations from 1 nM–100 µM in triplicate, with positive controls (e.g., clozapine for receptor antagonism).
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at therapeutic doses.

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., receptor affinity vs. functional activity) be resolved for this compound?

  • Answer : Contradictions may arise from assay conditions or target promiscuity. Strategies include:

  • Orthogonal assays : Compare radioligand binding (e.g., 5-HT₂A) with functional assays (calcium flux or cAMP modulation) .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and differentiate allosteric vs. orthosteric effects.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding poses and explain discrepancies between affinity and efficacy .

Q. What methodologies optimize the compound’s synthetic yield while minimizing byproducts?

  • Answer :

  • Reactor design : Use microfluidic reactors for precise temperature control during exothermic steps (e.g., benzylation) .
  • DoE (Design of Experiments) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) for robust optimization .

Q. What advanced computational approaches predict the compound’s metabolic stability and toxicity?

  • Answer :

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target ≤3), CYP450 inhibition, and hERG liability .
  • Metabolite identification : Run in silico cytochrome P450 metabolism simulations (e.g., StarDrop’s WhichP450™) to prioritize in vitro testing .
  • Toxicogenomics : Integrate RNA-seq data from liver spheroids to identify gene expression changes linked to hepatotoxicity.

Q. How can researchers address crystallinity and polymorphism challenges in formulation studies?

  • Answer :

  • Polymorph screening : Use solvent-drop grinding (CH₃CN, MeOH) with PXRD to identify stable forms .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for API stability.
  • Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance solubility without altering pharmacophores .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy?

  • Answer :

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 assays or in situ brain perfusion models to assess CNS accessibility.
  • Metabolite interference : Identify active metabolites via HR-MS/MS and retest their activity against primary targets.

Methodological Tables

Parameter Optimal Conditions Validation Method Reference
Synthetic Yield 65–75% (after recrystallization)HPLC purity ≥98%
Receptor Binding (5-HT₂A) IC₅₀ = 12 nM (SD ±1.5)Radioligand displacement
Cytotoxicity (HEK-293) CC₅₀ >100 µMMTT assay (48h exposure)

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